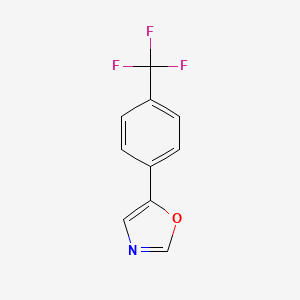

5-(4-(Trifluoromethyl)phenyl)oxazole

概要

説明

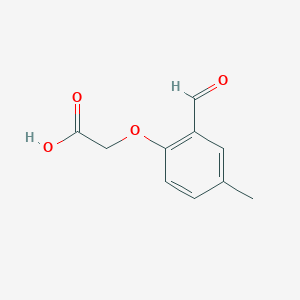

5-(4-(Trifluoromethyl)phenyl)oxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

5-(4-(Trifluoromethyl)phenyl)oxazole and its derivatives are notable for their role in the synthesis of complex molecules. For instance, 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles have been utilized as intermediates in the creation of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the molecule's synthetic utility as a Tfm-Gly equivalent (Burger et al., 2006). Moreover, the compound has facilitated the development of bis(trifluoromethyl) substituted 2,5-diamino adipic acid and N-benzoyl-2-benzhydryl-3,3,3-trifluoroalanine, emphasizing its versatility in organic synthesis.

Antimicrobial and Antileishmanial Activities

Research has also explored the antimicrobial potentials of this compound derivatives. For example, compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings have been synthesized and shown to possess significant antimicrobial activities. One such derivative displayed notable antileishmanial activity against the Leishmania major species, indicating the potential of these compounds in therapeutic applications against specific pathogens (Ustabaş et al., 2020).

Corrosion Inhibition

Another practical application of this compound derivatives is in the field of corrosion inhibition. The novel triazole derivative, 4,5-diethyl 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC), has demonstrated impressive efficacy as an anticorrosion agent for mild steel in acidic environments. This compound significantly reduces corrosion current density, acting as a mixed-type inhibitor and confirming the potential of oxazole derivatives in protecting metals from corrosion (Rahmani et al., 2019).

Photo-Oxidation Studies

Oxazole and its derivatives, including this compound, have been studied for their interactions with singlet oxygen, a critical aspect in understanding the photostability and photochemical properties of these compounds. Such studies provide insights into the reaction mechanisms and the potential application of oxazoles in materials science and photopharmacology (Zeinali et al., 2020).

Safety and Hazards

The safety data sheet for 5-(4-(Trifluoromethyl)phenyl)oxazole indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results included several relevant papers. For instance, a comprehensive review on the biological activities of oxazole derivatives was published in BMC Chemistry . Another paper discussed the use of this compound in the synthesis of a wide range of trifluoromethyl-substituted pyrazoles, isoxazoles, oxazoles, thiazoles, imidazoles, and pyrimidines .

特性

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLRTWJIGOPGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533377 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87150-14-9 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)